2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride
Description
2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride is a chiral organic compound featuring a pyrrolidine ring substituted with an acetic acid moiety via an ether linkage. The (3R)-configuration of the pyrrolidine ring imparts stereochemical specificity, which is critical in pharmaceutical and biochemical applications where enantioselective interactions are paramount. The hydrochloride salt enhances solubility, making it suitable for formulation in aqueous systems. This compound is often utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and neurotransmitter analogs due to its structural mimicry of natural amino alcohols .
Properties
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]oxyacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)4-10-5-1-2-7-3-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMFNAFAIQPXAA-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with acetic acid or its derivatives. One common method involves the reaction of (3R)-pyrrolidin-3-ol with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride, also known as (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride, is a chemical compound with the molecular formula C7H14ClNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
This compound is a versatile chemical compound with applications in diverse scientific research fields.
Pharmacological Studies
The compound has been investigated for its potential as a modulator of neurotransmitter systems due to its ability to interact with receptors involved in neurotransmission, making it a candidate for neurological research. It acts as a ligand, binding to specific receptors or enzymes and modulating their activity, which could lead to therapeutic applications in treating neurological disorders.
Organic Synthesis
This compound is utilized in nucleophilic substitution and esterification reactions. Its unique structure allows for various modifications through functional group transformations. Common methods include the reaction of pyrrolidine derivatives with acetic acid or its derivatives, often optimized for large-scale production.
Biochemical Pathway Analysis
Studies on the interactions of this compound with biomolecules are crucial for understanding its biological effects. This includes binding studies that influence various biochemical pathways.
Other applications
- As a non-ionic organic buffering agent, it has been used in cell cultures to maintain pH levels between 6 and 8.5, demonstrating its utility in biological experiments requiring stable conditions.
- It has been studied for its potential role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.
- Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neuroprotection.
- In vitro studies demonstrated its cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound exhibited dose-dependent cytotoxicity, indicating potential as an anticancer agent.
- Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism as a potential therapeutic agent in oncology.
Neurotransmitter Modulation
One study explored the effects of this compound on serotonin receptors, demonstrating its potential to enhance serotonin signaling pathways, which could have implications for treating depression and anxiety disorders.
Antioxidant Properties
Research indicated that the compound exhibits antioxidant activities, suggesting potential applications in neuroprotection against oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of the pyrrolidine ring significantly influences biological activity. The (S)-enantiomer of related esters, such as (S)-(pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride, exhibits distinct pharmacokinetic properties compared to the (R)-form. For example, the (S)-isomer may demonstrate altered binding affinities to chiral receptors or enzymes .
Table 1: Stereoisomers of Pyrrolidine-Based Acetates
Ester Derivatives
Esterification of the carboxylic acid group modulates lipophilicity and metabolic stability. Methyl and ethyl esters, such as methyl (R)-2-(pyrrolidin-3-yloxy)acetate hydrochloride (CAS 1414960-62-5), are prodrug candidates designed to improve membrane permeability. Hydrolysis of the ester bond in vivo releases the active carboxylic acid form .
Table 2: Ester Derivatives
Substituted Pyrrolidine Analogs
Substituents on the pyrrolidine ring alter steric and electronic properties. Conversely, 2-(3-methylpyrrolidin-1-yl)acetic acid hydrochloride (CAS 1803589-83-4) introduces a methyl group, which may reduce metabolic degradation .
Table 3: Substituted Pyrrolidine Derivatives
Heterocyclic Variants
Replacing pyrrolidine with pyridine or fused rings modifies electronic properties. Pyridine analogs like 2-(pyridin-3-yl)acetic acid hydrochloride (CAS 6419-36-9) exhibit reduced basicity compared to pyrrolidine derivatives, impacting solubility and ionizability. Fused-ring systems, such as 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride (CAS 1803608-72-1), introduce aromaticity, altering binding interactions in biological systems .
Biological Activity
2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article discusses its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula :
- CAS Number : 2227692-59-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby modulating various biochemical processes.
- Receptor Modulation : It shows potential for interacting with receptors on cell surfaces, influencing signal transduction pathways.
- Gene Expression Alteration : The compound may affect transcription factors, leading to changes in gene expression profiles.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in the table below:
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies
- Inhibition of Type III Secretion System (T3SS) : A study investigated the efficacy of various compounds, including this compound, in inhibiting the T3SS in Enteropathogenic E. coli. The compound showed a significant reduction in secretion levels at concentrations around 50 µM, indicating its potential as an anti-infective agent .
- Anticancer Activity : Preliminary studies have suggested that this compound may also exhibit anticancer properties. For instance, it was tested on A431 vulvar epidermal carcinoma cell lines, where it significantly inhibited cell proliferation and migration .
Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the bioactivity of derivatives related to this compound. These derivatives were assessed for their antibacterial activity using the agar disc-diffusion method against various strains, confirming the parent compound's promising bioactivity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds. For example:
| Compound | Activity | Notes |
|---|---|---|
| 5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole | Moderate antibacterial | Lacks pyrrolidine moiety |
| (S)-48 | High antibacterial | Exhibits potent activity against MRSA |
This comparison highlights the unique structural features that may contribute to enhanced biological activities.
Q & A
Q. What are the implications of incomplete decomposition product data for this compound in combustion scenarios?
- Methodology : Perform pyrolysis-GC/MS to identify toxic byproducts (e.g., hydrogen chloride, nitrogen oxides). Compare results with SDS Section 5.2 warnings and update risk assessments for fire-safe lab practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
